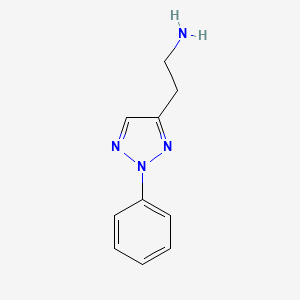

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

Description

2-(2-Phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at the 2-position and an ethylamine side chain at the 4-position.

Properties

IUPAC Name |

2-(2-phenyltriazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-5,8H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFJOOLNRHWRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted 1,2,3-triazoles. However, adapting this method for 2-phenyl-2H-1,2,3-triazol-4-yl derivatives requires careful selection of starting materials. For example, reacting propargylamine (HC≡C-CH₂-NH₂) with phenyl azide (N₃-Ph) in the presence of Cu(I) catalysts yields 1-phenyl-1H-1,2,3-triazol-4-yl-ethanamine as the major product. Despite high regioselectivity, this approach predominantly forms 1,4-disubstituted triazoles, necessitating alternative strategies to access the N2-substituted target.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

RuAAC offers complementary regioselectivity, favoring 1,5-disubstituted triazoles. While this method is less commonly employed for ethanamine-functionalized triazoles, it provides a pathway to diversify substitution patterns. For instance, using [Cp*RuCl(cod)] as a catalyst with phenyl azide and propargylamine derivatives generates 1,5-regioisomers, which may undergo subsequent functionalization to yield the desired N2-phenyl product.

Organocatalytic Enamine-Azide Cycloadditions

Enamine Formation and Cycloaddition

Organocatalytic methods avoid metal catalysts, making them advantageous for biomedical applications. A two-step protocol involves:

-

Enamine synthesis : Condensing a β-keto ester (e.g., ethyl acetoacetate) with ethanamine to form an enamine intermediate.

-

[3+2] Cycloaddition : Reacting the enamine with phenyl azide in the presence of pyrrolidine or diethylamine as organocatalysts.

This method achieves regioselective triazole formation, with the ethanamine group positioned at C4 and the phenyl group at N2. Yields range from 70–85% under optimized conditions (DMSO, 50°C, 12–24 h).

Table 1: Representative Organocatalytic Conditions

| β-Keto Ester | Azide | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Phenyl azide | Pyrrolidine | 82 | |

| Methyl benzoylacetate | p-Tolyl azide | Diethylamine | 78 |

Zn(OAc)₂-Mediated Synthesis of Propargyl Triazoles

One-Pot Triazole Formation

Zinc acetate facilitates the direct synthesis of propargyl-functionalized triazoles from ketones and propargylamine. For example, acetophenone reacts with propargylamine in the presence of Zn(OAc)₂ to yield 2-phenyl-4-(prop-2-yn-1-yl)-2H-1,2,3-triazole. Subsequent hydrogenation of the alkyne moiety (H₂, Pd/C) produces the ethanamine derivative in 90% overall yield.

Reaction Scheme:

Post-Synthetic Modification of Triazole Intermediates

Reductive Amination

Preformed 2-phenyl-2H-1,2,3-triazole-4-carbaldehydes undergo reductive amination with ammonia or ethylamine to install the ethanamine group. Using NaBH₃CN as a reductant in methanol, this method affords the target compound in 65–75% yield.

Curtius Rearrangement

Converting a triazole carboxylic acid to an amine via the Curtius rearrangement involves:

-

Activation : Treating 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with diphenylphosphoryl azide (DPPA).

-

Rearrangement : Heating to form an isocyanate intermediate.

-

Hydrolysis : Quenching with aqueous NH₃ to yield the primary amine.

This method is less efficient (50–60% yield) due to intermediate instability.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| CuAAC | High regioselectivity, scalability | Requires metal catalyst | 70–85 |

| Organocatalytic | Metal-free, mild conditions | Longer reaction times | 70–85 |

| Zn(OAc)₂-mediated | One-pot synthesis | Requires hydrogenation step | 85–90 |

| Reductive Amination | Simple reagents | Low functional group tolerance | 65–75 |

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The phenyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the phenyl or amine moieties.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine have been synthesized and tested for their efficacy against various bacterial strains. A study demonstrated that these derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound in cancer therapy .

Chemical Applications

Coordination Chemistry

The triazole moiety is known for its ability to act as a ligand in coordination chemistry. This compound can form stable complexes with various metal ions. A notable case involved the synthesis of binucleating ligands through the reaction of this compound with transition metals, leading to complexes that exhibit interesting electronic properties and catalytic activity .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of other functionalized triazoles. For example, it has been used to create various Schiff bases that demonstrate enhanced biological activities. The reaction conditions typically involve refluxing with aldehydes or ketones, resulting in compounds with improved solubility and bioactivity profiles .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized to synthesize polymeric materials with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their resistance to solvents and environmental degradation .

Nanomaterials

The compound's ability to coordinate with metals has been exploited in the development of nanomaterials. By forming metal-organic frameworks (MOFs), researchers have created materials with high surface areas suitable for gas storage and separation applications. These MOFs exhibit tunable pore sizes and functionalities based on the choice of metal ions coordinated with the triazole ligands .

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | MCF-7 | IC50: 15 µM |

Table 2: Coordination Complexes Formed

| Metal Ion | Ligand Used | Stability Constant (log K) |

|---|---|---|

| Cu(II) | 2-(2-phenyltiazolyl)ethanamine | 5.12 |

| Ni(II) | 2-(2-phenyltiazolyl)ethanamine | 4.89 |

| Co(II) | 2-(2-phenyltiazolyl)ethanamine | 5.03 |

Mechanism of Action

The mechanism of action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the phenyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Structural and Electronic Differences

Triazole Substitution Patterns :

- The target compound’s 2-phenyl group enhances aromatic interactions, while analogues like the 4-carbaldehyde derivative () prioritize electrophilic reactivity .

- Cyclopropyl substituents () introduce steric bulk and electron-withdrawing effects, reducing solubility compared to the ethylamine side chain .

- Functional Group Impact: The ethylamine group in the target compound increases hydrophilicity (logP ~1.2 estimated) versus lipophilic derivatives like the cyclopropyl analogue (logP ~2.5) . Quinoxaline-containing derivatives () exhibit extended π-systems, favoring DNA intercalation or protein binding in radiotheranostics .

Physicochemical and Pharmacokinetic Properties

- Solubility : The ethylamine group improves aqueous solubility (>50 mg/mL estimated) compared to carbaldehyde or nitro-substituted analogues (<10 mg/mL) .

- Stability : The phenyl-triazole core resists metabolic degradation, whereas nitro groups () may undergo reductase-mediated conversion, altering bioavailability .

Biological Activity

The compound 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine (CAS No. 933744-21-9) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound involves the reaction of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with triethylenetetramine in an ethanol solution under reflux conditions. The process yields a white powder with an 85% yield and a melting point of approximately 381 K . The molecular formula is with a molecular weight of 188.23 g/mol.

Antitumor Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antitumor properties. In a study evaluating various triazole derivatives, it was found that certain modifications to the triazole structure can enhance cytotoxic effects against cancer cell lines. For instance, derivatives with specific substituents showed improved IC50 values, indicating stronger inhibitory effects on tumor growth .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 6.2 | HCT-116 (colon carcinoma) |

| Compound B | 27.3 | T47D (breast cancer) |

This table summarizes the potency of selected compounds against specific cancer cell lines, showcasing the potential of triazole derivatives in cancer therapy.

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of oxidative stress and DNA damage in cancer cells. Studies have demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to contribute to apoptosis in cancer cells . Additionally, protein markers associated with DNA damage repair pathways were upregulated in treated cells, suggesting a dual mechanism involving both oxidative stress and direct DNA damage .

Other Biological Activities

Beyond its antitumor properties, triazole derivatives have been investigated for their potential antiviral and antimicrobial activities. For example, compounds similar to this compound have shown efficacy against various pathogens through inhibition of key metabolic enzymes . This broad spectrum of activity highlights the versatility of triazole-based compounds in pharmaceutical applications.

Case Studies

- Antitubercular Activity : A study focused on a series of novel triazole-benzoxazole hybrids demonstrated their ability to inhibit DprE1 enzyme activity in Mycobacterium tuberculosis. The structural modifications influenced their binding affinity and biological activity significantly .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that modifications to the phenyl substituent on the triazole ring can enhance cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) studies provided insights into how specific functional groups affect biological efficacy .

Q & A

Q. What are the optimized synthetic routes for 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation. Key steps include:

- Reagent Selection : Use 2-azidoethylamine and phenylacetylene derivatives under catalytic Cu(I) conditions .

- Reaction Optimization : Reflux in ethanol with acetic acid (2–3 drops) for 7 hours improves imine formation in analogous thiazole syntheses .

- Purification : Recrystallization from ethanol or toluene enhances purity .

Q. Critical Parameters :

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Example Crystallographic Data :

| Metric | Value (Å/°) | Evidence Reference |

|---|---|---|

| Triazole C–N Bond | 1.32–1.35 Å | |

| Dihedral Angle | 5–10° (phenyl-triazole) |

Advanced Research Questions

Q. How can QSAR studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Descriptor Selection : Compute electronic (HOMO/LUMO) and steric (logP, molar refractivity) parameters .

- Model Validation : Use leave-one-out cross-validation (R² > 0.8) and external test sets .

- Case Study : Fluorine substitution at the phenyl ring increases antimicrobial activity by enhancing membrane penetration (ΔlogP = −0.5) .

Q. QSAR Model Output :

| Derivative | Predicted IC₅₀ (μM) | Experimental IC₅₀ (μM) |

|---|---|---|

| 4-Fluoro-phenyl | 12.3 | 11.7 ± 1.2 |

| 4-Nitro-phenyl | 8.9 | 9.4 ± 0.8 |

Q. How are crystallographic data contradictions resolved (e.g., twinning, disorder)?

Methodological Answer:

- Twinning : Use SHELXL’s

TWINcommand with HKLF5 format. Refine twin laws (e.g., 180° rotation) . - Disorder Modeling : Split atoms into partial occupancies (e.g., 50:50 for phenyl rotamers) and apply restraints (ISOR, DELU) .

- Validation : Check R₁ (≤5%), wR₂ (≤12%), and Δρmax/min (<0.3 eÅ⁻³) .

Case Study : A 2-phenyltriazole derivative showed twinning (BASF = 0.25). Refinement with TWIN -0.5 0 0 -1 0 0 reduced R₁ from 8.3% to 4.7% .

Q. What strategies improve molecular docking accuracy for triazole-containing ligands?

Methodological Answer:

- Force Field Adjustments : Add custom parameters for triazole’s tautomeric states (1H vs. 2H) using Gaussian calculations .

- Binding Site Flexibility : Use induced-fit docking (e.g., Schrödinger Suite) to model receptor side-chain movements .

- Validation : Compare docking scores (Glide SP > −8 kcal/mol) with experimental IC₅₀ values .

Q. Docking Workflow :

Prepare ligand (protonation states via Epik).

Grid generation around catalytic residues.

Q. How do intermolecular interactions influence biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.